2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiophene ring attached to a thiazole ring, which in turn is substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Heterocyclization Reaction: One common synthetic route involves the cyclization of thiophene derivatives with thioamides under acidic conditions. The reaction typically requires a strong acid catalyst and heating to facilitate the formation of the thiazole ring.
Cross-Coupling Reactions: Another method involves cross-coupling reactions between thiophene derivatives and thiazole precursors. Palladium-catalyzed reactions are often employed to achieve this transformation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the thiazole ring to produce thioamides or other reduced forms.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiazole ring, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Thioamides and other reduced thiazoles.
Substitution Products: Various substituted thiazoles.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include this compound, are known to have a variety of biological effects and are of interest to medicinal chemists .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties .
Scientific Research Applications
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials and organic electronic devices.
Comparison with Similar Compounds
2-(Thiophen-3-yl)acetic acid: This compound features a similar thiophene ring but lacks the thiazole and carboxylic acid groups.
Thiazole-4-carboxylic acid: This compound has a thiazole ring with a carboxylic acid group but lacks the thiophene ring.
Thiophene-2-carboxylic acid: This compound contains a thiophene ring with a carboxylic acid group but lacks the thiazole ring.
Uniqueness: 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both thiophene and thiazole rings, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDKHKEXMWAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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